molecular formula C21H28ClN7O B2650950 2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide CAS No. 2226201-97-2

2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide

Cat. No.: B2650950
CAS No.: 2226201-97-2
M. Wt: 429.95
InChI Key: QBGDVCZDAPRIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KSC-34 is a covalent modifier of protein disulfide isomerase A1 (PDIA1). It is a selective inhibitor targeting the a-site of PDIA1, inhibiting PDIA1 reductase activity in a time-dependent manner. This compound is used to study diseases caused by abnormalities in amyloid proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

KSC-34 is synthesized through a series of chemical reactions involving the incorporation of a (4-phenylbutyl)methylamine diversity element for optimized binding to the active site of the a domain of PDIA1. The synthesis involves the use of a chloroacetamide electrophile for covalent modification of C53 on PDIA1 .

Industrial Production Methods

The industrial production of KSC-34 involves the use of advanced organic synthesis techniques, ensuring high purity and yield. The compound is typically stored under nitrogen at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

KSC-34 undergoes several types of chemical reactions, including:

    Oxidation: Involves the loss of electrons.

    Reduction: Involves the gain of electrons.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reactions may yield various derivatives of KSC-34 with different functional groups .

Scientific Research Applications

KSC-34 has a wide range of scientific research applications, including:

Mechanism of Action

KSC-34 exerts its effects by selectively binding to the a domain of PDIA1. It contains a (4-phenylbutyl)methylamine diversity element for optimized binding and a chloroacetamide electrophile for covalent modification of C53 on PDIA1. This selective binding inhibits PDIA1 reductase activity, leading to decreased secretion of destabilized amyloidogenic proteins .

Comparison with Similar Compounds

Similar Compounds

    RB-11-ca: Another selective inhibitor of PDIA1 with similar binding properties.

    Compound 147: A regulator of endoplasmic reticulum proteostasis that also targets PDIs.

Uniqueness

KSC-34 is unique due to its high selectivity for the a domain of PDIA1, displaying a 30-fold selectivity over the a’ domain. This selectivity makes it a valuable tool for studying the specific functions of PDIA1 and exploring the therapeutic potential of site-selective PDI inhibitors .

Properties

IUPAC Name

2-chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGDVCZDAPRIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC1=CC=CC=C1)C2=NC(=NC(=N2)NCC#C)NCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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